![molecular formula C13H18N2O3 B5794333 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide](/img/structure/B5794333.png)
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide is an organic compound with the molecular formula C13H18N2O3 It is a derivative of benzamide, characterized by the presence of a nitro group at the third position of the benzene ring, a methyl group at the second position, and a 3-methylbutyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide typically involves the following steps:
Nitration of 2-methylbenzamide: The starting material, 2-methylbenzamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the third position of the benzene ring.
Alkylation: The nitrated product is then subjected to alkylation with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. This step introduces the 3-methylbutyl group to the nitrogen atom of the amide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-methyl-N-(3-methylbutyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-(3-methylbutyl)-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if the compound exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(3-methylbutyl)-3-aminobenzamide: A reduction product of the nitro compound.
2-methyl-N-(3-methylbutyl)-3-chlorobenzamide: A substitution product where the nitro group is replaced by a chlorine atom.
Uniqueness
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a 3-methylbutyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-N-(3-methylbutyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9(2)7-8-14-13(16)11-5-4-6-12(10(11)3)15(17)18/h4-6,9H,7-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAPDVPNTSDJKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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